molecular formula C11H10N2O2 B2577443 5-Phenethylidene-imidazolidine-2,4-dione CAS No. 135352-68-0

5-Phenethylidene-imidazolidine-2,4-dione

Cat. No. B2577443
CAS RN: 135352-68-0
M. Wt: 202.213
InChI Key: OGOXNNGHEXFLIN-UHFFFAOYSA-N
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Description

“5-Phenethylidene-imidazolidine-2,4-dione” is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “5-Phenethylidene-imidazolidine-2,4-dione” is based on its molecular formula C11H10N2O2 . More detailed structural analysis would require additional data such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

While specific chemical reactions involving “5-Phenethylidene-imidazolidine-2,4-dione” are not available, related compounds have been involved in various reactions. For instance, “5,5-diphenyl-2,4-imidazolidinedione” has been used in reactions including acylation, halogenation, reduction, and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Phenethylidene-imidazolidine-2,4-dione” include a molecular weight of 202.21 . It is recommended to be stored at room temperature .

properties

IUPAC Name

(5E)-5-(2-phenylethylidene)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-9(12-11(15)13-10)7-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOXNNGHEXFLIN-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C=C/2\C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Phenylethylidene)imidazolidine-2,4-dione

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